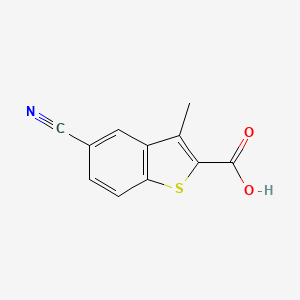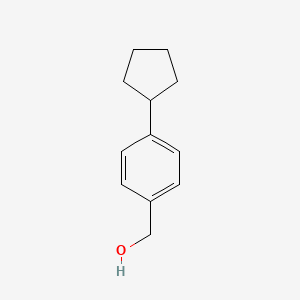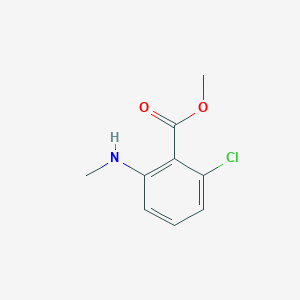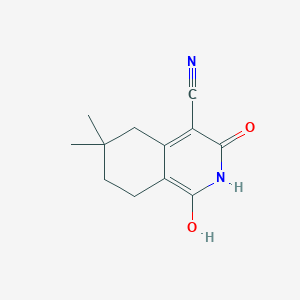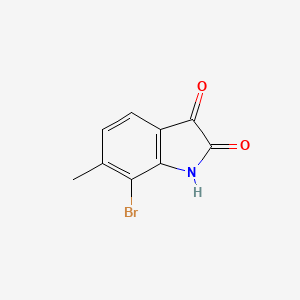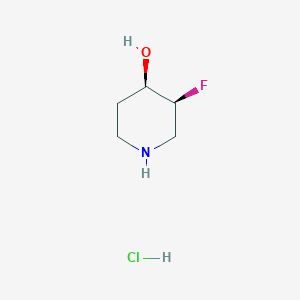
(2,4-Difluoro-5-iodo-phenyl)-methanol
Vue d'ensemble
Description
(2,4-Difluoro-5-iodo-phenyl)-methanol , also known by its chemical formula C<sub>7</sub>H<sub>5</sub>F<sub>2</sub>IO , is a fascinating compound that has garnered significant attention among scientists due to its unique properties and potential applications. Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves introducing fluorine and iodine atoms onto a phenyl ring. While specific synthetic routes may vary, one common approach is the reaction of 2,4-difluorophenyl isocyanate with an appropriate alcohol or phenol. The resulting product is the desired (2,4-difluoro-5-iodo-phenyl)-methanol.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms (at positions 2 and 4) and an iodine atom (at position 5) . The hydroxyl group (–OH) attached to the phenyl ring completes the structure.
!Molecular Structure
Chemical Reactions Analysis
(2,4-Difluoro-5-iodo-phenyl)-methanol can participate in various chemical reactions. For instance:
- Esterification : It can react with carboxylic acids to form esters.
- Substitution Reactions : The iodine atom can undergo substitution reactions with nucleophiles.
- Oxidation/Reduction : The hydroxyl group can be oxidized to an aldehyde or reduced to a methyl group.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of (2,4-Difluoro-5-iodo-phenyl)-methanol is likely to be within a specific range, but precise data may vary.
- Solubility : It is likely soluble in organic solvents due to the presence of the hydroxyl group.
- Reactivity : The fluorine and iodine atoms contribute to its reactivity.
Applications De Recherche Scientifique
-
Siderophores in Biological Pathways and Their Applications
- Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron. They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
- Method: Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways. They regulate bioavailable iron levels through secretion mechanisms in microbes and plants .
- Results: The study provides a comprehensive analysis of the chemical properties and biological activities of siderophores, demonstrating their wide prospects in scientific research and practical applications .
-
Stimuli-Responsive Hydrogels for Antibacterial Applications
- Application: Hydrogels have emerged as promising candidates for biomedical applications, especially in the field of antibacterial therapeutics .
- Method: The integration of stimuli-responsive functions into antibacterial hydrogels enhances their antibacterial properties and therapeutic efficacy. They dynamically respond to different external or internal stimuli, such as pH, temperature, enzymes, and light .
- Results: This synergistic approach amplifies the antibacterial effect, alleviates adverse side effects, and diminishes the incidence of multiple infections and drug resistance .
-
Ultra-High Temperature Ceramics: Materials for Extreme Environment Applications
- Application: Ultra-High Temperature Ceramics (UHTCs) are a family of compounds that display an unusual combination of properties, including extremely high melting temperatures (>3000°C), high hardness, and good chemical stability and strength at high temperatures .
- Method: The main focus of research is on the Group IV compounds (Ti, Zr, Hf) plus TaC due to their superior melting temperatures and stable high-melting temperature oxide that forms in situ .
- Results: The book provides a comprehensive analysis of the processing, densification, properties, and performance of boride and carbide ceramics .
-
Wavefunction Matching for Solving Quantum Many-Body Problems
- Application: The new wavefunction-matching approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
- Method: The new method called wavefunction matching is designed to solve challenging computational problems in quantum physics .
- Results: The new approach makes calculations with realistic interactions possible .
-
The Mutagenic Forces Shaping the Genomic Landscape of Lung Cancer in Never Smokers
- Application: This research focuses on lung cancer in never smokers (LCINS), which accounts for up to 25% of all lung cancers. The study evaluates the mutagenic exposures in LCINS by examining deep whole-genome sequencing data .
- Method: The research team used a new method called wavefunction matching to solve challenging computational problems in quantum physics .
- Results: The study elucidates the diversity of mutational processes shaping the genomic landscape of lung cancer in never smokers .
-
PrismaTech PT-25YD Spectroscopy 190-1100mm Lab UV Visible Spectrophotometer
- Application: The PrismaTech PT-25YD Spectroscopy 190-1100mm Lab UV Visible Spectrophotometer is a powerful tool designed for scientific exploration. It has applications in various fields, including quantitative analysis, kinetics, wavelength scan, multi-wavelength measurements, and DNA/protein analysis .
- Method: The spectrophotometer features 24-bit high-speed and high-precision analog-to-digital (A/D) conversion, enhancing the sensitivity of the instrument and allowing for more accurate and reliable measurements .
- Results: The PT-25YD adopts synchronous sine institutions, which significantly enhance the accuracy and repeatability of wavelength measurements .
Safety And Hazards
- Flammability : As with any organic compound, exercise caution to prevent fire hazards.
- Toxicity : While specific toxicity data may not be readily available, handle with care.
- Irritancy : Avoid skin and eye contact.
Orientations Futures
Researchers should explore the potential applications of this compound in fields such as medicinal chemistry , materials science , or catalysis . Investigating its reactivity and interactions with other molecules could reveal novel properties.
Remember that this analysis is based on available information, and further research may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date details.
Propriétés
IUPAC Name |
(2,4-difluoro-5-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJKWOHAMOGLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-5-iodo-phenyl)-methanol | |
CAS RN |
1097626-21-5 | |
| Record name | 2,4-Difluoro-5-iodobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



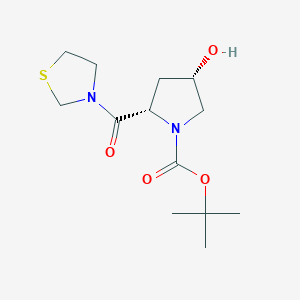
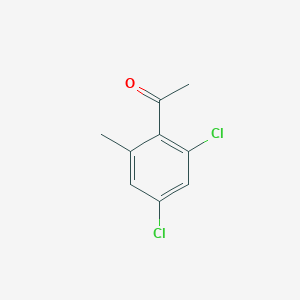
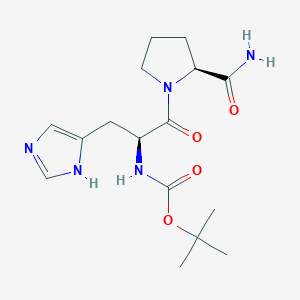
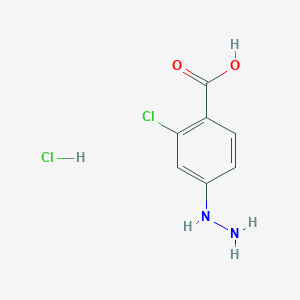
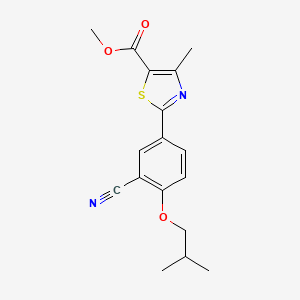
![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)
